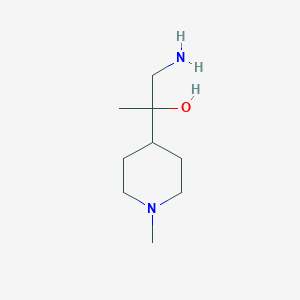
1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol” is a chemical compound with the molecular formula C9H20N2O . It has a molecular weight of 172.27 . The compound is typically stored at room temperature and is available in oil form .
Molecular Structure Analysis
The InChI code for “1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol” is 1S/C9H20N2O/c1-9(12,7-10)8-3-5-11(2)6-4-8/h8,12H,3-7,10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol” is an oil that is stored at room temperature . It has a molecular weight of 172.27 .Applications De Recherche Scientifique
Synthesis and Corrosion Inhibition
Tertiary amines, including compounds similar to 1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol, have been synthesized and evaluated for their inhibitive performance on carbon steel corrosion. These compounds, acting as anodic inhibitors, form a protective layer on metal surfaces, thereby retarding anodic dissolution. The effectiveness of these inhibitors has been demonstrated through various electrochemical measurements, showing promise in corrosion protection applications (Gao, Liang, & Wang, 2007).
Fluorescent Sensing and Bacterial Imaging
Research on derivatives closely related to 1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol has led to the development of fluorescent sensors for selective detection of ions such as aluminum. These sensors, upon binding with specific ions, exhibit an "OFF-ON" fluorescence response, making them useful for environmental monitoring and biological applications, including bacterial cell imaging (Yadav & Singh, 2018).
Catalytic Applications and Organic Synthesis
The compound and its analogs have been explored for their roles in catalytic applications, including the hydrodenitrogenation of nitrogen-containing compounds. This process is crucial for the conversion of crude oil into cleaner fuels, where the compound acts as an intermediate or catalyst in facilitating the removal of nitrogen (Egorova, Zhao, Kukula, & Prins, 2002).
Pharmaceutical Research
In pharmaceutical research, derivatives of 1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol have been synthesized and tested for their potential as Src kinase inhibitors and anticancer agents. This reflects the compound's utility in developing therapeutic agents targeting specific cellular mechanisms (Sharma et al., 2010).
Material Science and Polymer Synthesis
In material science, the compound's derivatives have been utilized in the synthesis of polymers with specific properties, such as endosomolytic polymers. These materials have applications in drug delivery systems, highlighting the versatility of 1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol in contributing to the development of advanced materials with potential biomedical applications (Ferruti et al., 2000).
Safety And Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-amino-2-(1-methylpiperidin-4-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(12,7-10)8-3-5-11(2)6-4-8/h8,12H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMIDHXVZUSUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1CCN(CC1)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate](/img/structure/B2617201.png)

![5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde](/img/structure/B2617203.png)
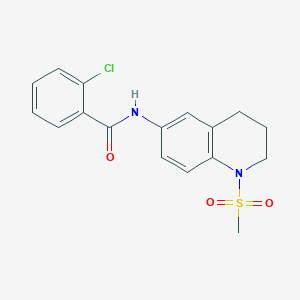
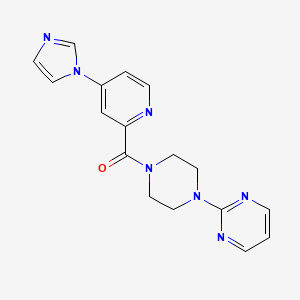
![2-[2-(2-Morpholin-4-ylethoxy)ethoxy]ethanol](/img/structure/B2617212.png)
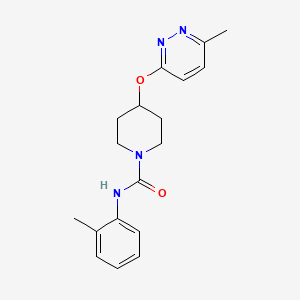
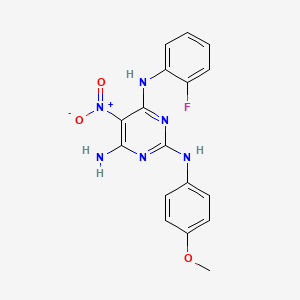
![2-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-5-fluoro-1,3-benzoxazole](/img/structure/B2617217.png)
amino]acetic acid](/img/structure/B2617218.png)
![N-(tert-butyl)-2-phenylimidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2617219.png)
![2-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazol-2-yl]thio}-N-1-naphthylacetamide](/img/structure/B2617220.png)
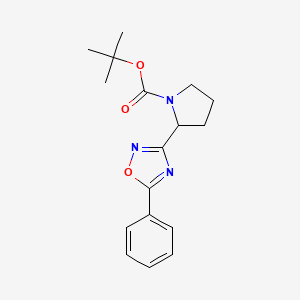
![methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate](/img/structure/B2617224.png)